molecular formula C26H35N5O3S B12773666 4-Piperidinamine, N-ethyl-N-(3-(2-methylpropyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- CAS No. 179556-34-4

4-Piperidinamine, N-ethyl-N-(3-(2-methylpropyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-

Cat. No.: B12773666
CAS No.: 179556-34-4
M. Wt: 497.7 g/mol
InChI Key: GSMFRJRLFKAMMB-UHFFFAOYSA-N
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Description

4-Piperidinamine, N-ethyl-N-(3-(2-methylpropyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound’s structure suggests it may have interesting biological activities due to the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine and indole moieties, and the final coupling reactions. Common synthetic routes may involve:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.

    Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis or other methods.

    Final Coupling: The final coupling of the different moieties can be achieved using peptide coupling reagents or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of amine and indole groups makes it susceptible to oxidation reactions.

    Reduction: Reduction of the carbonyl group or other functional groups can be achieved using common reducing agents.

    Substitution: The pyridine and indole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific biological pathways.

    Biological Studies: Investigation of its biological activity, including binding to receptors or enzymes.

    Chemical Research: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinamine Derivatives: Compounds with similar piperidine structures.

    N-ethyl-N-(2-pyridinyl) Derivatives: Compounds with similar pyridine moieties.

    Indole Derivatives: Compounds with similar indole structures.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

179556-34-4

Molecular Formula

C26H35N5O3S

Molecular Weight

497.7 g/mol

IUPAC Name

N-[2-[4-[ethyl-[3-(2-methylpropyl)pyridin-2-yl]amino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide

InChI

InChI=1S/C26H35N5O3S/c1-5-31(25-19(15-18(2)3)7-6-12-27-25)22-10-13-30(14-11-22)26(32)24-17-20-16-21(29-35(4,33)34)8-9-23(20)28-24/h6-9,12,16-18,22,28-29H,5,10-11,13-15H2,1-4H3

InChI Key

GSMFRJRLFKAMMB-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C)C4=C(C=CC=N4)CC(C)C

Origin of Product

United States

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